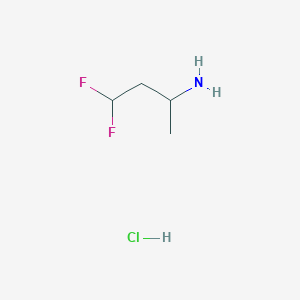

4,4-Difluorobutan-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their potential applications in pharmaceuticals and materials science. Paper describes a synthetic sequence for a related compound, 4,4-difluorochlorambucil, which was not completed due to the hydrolytic instability of an intermediate amine. This suggests that the synthesis of fluorinated amines, such as 4,4-Difluorobutan-2-amine, may present challenges in terms of stability. The reaction sequence involved the use of sulfur tetrafluoride and subsequent hydrogenation, indicating the use of strong fluorinating agents and reductive conditions in the synthesis of such compounds.

Molecular Structure Analysis

While the molecular structure of 4,4-Difluorobutan-2-amine hydrochloride is not directly analyzed in the papers, the structural analysis of other fluorinated compounds can be informative. For example, paper discusses the crystal and molecular structures of acyclic sulfur−nitrogen compounds with fluorosulfonyl or (trifluoromethyl)sulfonyl groups. The study highlights the electron delocalization in these compounds and the shortening of the S−N bond upon deprotonation. This information can be extrapolated to suggest that 4,4-Difluorobutan-2-amine hydrochloride may also exhibit interesting electronic properties due to the presence of fluorine atoms.

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of 4,4-Difluorobutan-2-amine hydrochloride. However, the synthesis routes described in papers and involve reactions such as hydrogenation and the use of sulfur tetrafluoride, which could be relevant to the chemical reactivity of fluorinated amines. The stability of these compounds during synthesis and the potential for hydrolytic instability are important considerations for their chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4-Difluorobutan-2-amine hydrochloride are not detailed in the provided papers. Nonetheless, the fluorine atoms in the compound are likely to influence its properties significantly. For instance, fluorinated compounds often exhibit increased thermal and chemical stability, as well as unique electronic properties. The NMR investigations of related alkanes and alkenes in paper provide valuable information on the chemical shifts and coupling constants that could be expected for fluorinated compounds, which may be useful for understanding the properties of 4,4-Difluorobutan-2-amine hydrochloride.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

The compound has been used in the asymmetric intermolecular addition of non-acidic C–H bonds to imines. This process, utilizing N-perfluorobutanesulfinyl imine substituent, provides excellent diastereoselectivity and allows straightforward removal of the sulfinyl group with HCl to yield highly enantiomerically enriched amine hydrochlorides (Wangweerawong, Bergman, & Ellman, 2014).

Synthesis of Fluorinated Compounds

4,4-Difluorobutan-2-amine hydrochloride plays a role in the synthesis of various fluorinated compounds. It has been involved in the production of fluorinated butanolides and butenolides, which are crucial in the development of new materials and pharmaceuticals (Paleta, Volkov, & Hetflejš, 2000).

Amination Processes

The compound is used in the amination of materials like chloromethylated polystyrene. This application is essential in polymer science and engineering, where modification of material properties is needed (Kawabe & Yanagita, 1971).

Chemical Modification and Synthesis

4,4-Difluorobutan-2-amine hydrochloride is involved in the chemical modification and synthesis of various compounds. It has been used in the synthesis of compounds like 4-[4′-bis(2″-chloroethyl)aminophenyl]-4,4-difluorobutanoic acid, demonstrating its versatility in chemical synthesis (Buss, Coe, & Tatlow, 1997).

Photophysical Studies

The compound is significant in photophysical studies, where its interactions with different proton donors are analyzed. This research is crucial in the field of materials science, particularly in the development of new sensing materials (Castaneda, Denisov, & Schreiber, 2001).

Environmental Science

In environmental science, 4,4-Difluorobutan-2-amine hydrochloride is used in processes like the photocatalytic hydrodefluorination of perfluoroarenes, which is significant in reducing the environmental impact of fluorinated compounds (Senaweera, Singh, & Weaver, 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H303, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Wirkmechanismus

Target of Action

It is used in the preparation of aminopyrazolylcyclopentyl carbamate derivatives for use as cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the cell cycle, particularly during the S phase and the G2/M transition .

Mode of Action

As a precursor to CDK2 inhibitors, it may interact with CDK2 to inhibit its activity, thereby affecting cell cycle progression .

Biochemical Pathways

Given its potential role as a cdk2 inhibitor, it may impact the cell cycle regulation pathway .

Result of Action

As a potential CDK2 inhibitor, it could lead to cell cycle arrest, thereby inhibiting cell proliferation .

Eigenschaften

IUPAC Name |

4,4-difluorobutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N.ClH/c1-3(7)2-4(5)6;/h3-4H,2,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZHXJRGUXTACS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1803608-35-6 |

Source

|

| Record name | 4,4-difluorobutan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B3006410.png)

![6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B3006413.png)

![2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B3006414.png)

![6-[4-(7H-Purin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3006417.png)

![Bicyclo[2.1.1]hexane-2-sulfonyl chloride](/img/structure/B3006420.png)

![6-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B3006427.png)

![3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3006428.png)